molecular formula C14H16 B1668570 Chamazulene CAS No. 529-05-5

Chamazulene

Cat. No.: B1668570
CAS No.: 529-05-5
M. Wt: 184.28 g/mol
InChI Key: GXGJIOMUZAGVEH-UHFFFAOYSA-N
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Description

Chamazulene is an aromatic hydrocarbon with the molecular formula C₁₄H₁₆. It is a blue-violet derivative of azulene, which is biosynthesized from the sesquiterpene matricin. This compound is found in various plants, including chamomile (Matricaria chamomilla), wormwood (Artemisia absinthium), and yarrow (Achillea millefolium). It is known for its anti-inflammatory, antioxidant, and antimicrobial properties .

Mechanism of Action

Target of Action

Chamazulene, also known as Chamazulen, is an aromatic hydrocarbon that occurs naturally in many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo . It has been widely used in medicine for its antiallergic, antibacterial, and anti-inflammatory properties . The primary targets of this compound are the CYP1A2 enzyme and iNOS expression in activated macrophages . These targets play a significant role in the body’s immune response and inflammation processes .

Mode of Action

This compound interacts with its targets by inhibiting the CYP1A2 enzyme and iNOS expression in activated macrophages . This inhibition can lead to the prohibition of NO release and synthesis . This compound also has a strong inhibitory effect on endogenous prostaglandin E2 (PGE2) levels in RAW 264.7 macrophages and can play the role of selective COX-2 inhibitor .

Biochemical Pathways

The affected biochemical pathways involve the mevalonate pathway , which allows organisms to produce cholesterol . This compound also influences the reduction of biosynthesis of cholesterol and fatty acids . Furthermore, it has an impact on the inflammatory pathways by inhibiting the production of NO and PGE2 .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include its anti-inflammatory effects due to the inhibition of pro-inflammatory biomarkers . It also possesses neuroprotective effects because of reduced NO levels . Moreover, this compound has shown promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .

Action Environment

Environmental factors such as light activation and heat stress conditions can influence the action, efficacy, and stability of this compound . For instance, the this compound/camphor-rich essential oils containing 63% of this compound showed promising activity on studied melanoma cancer cells with potential to trigger apoptotic death .

Biochemical Analysis

Biochemical Properties

Chamazulene interacts with various enzymes and proteins. It has been found to inhibit the CYP1A2 enzyme . The compound’s unique chemical structure and interesting biological properties have led to its use in antiallergic, antibacterial, and anti-inflammatory therapies .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown promising activity on melanoma cancer cells, with the potential to trigger apoptotic death . In osteoarthritic inflammation, this compound has been found to significantly revert the levels of lipid peroxidation and enhance the activities of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) enzymes against IL-1β and CFA-induced oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the CYP1A2 enzyme . In osteoarthritic inflammation, this compound was able to protect chondrocytes against IL-1β-induced inflammation by regulating the expressions of MMP-3, MMP-9, p65 NF-kβ, iNOS, and COX-2 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found to significantly protect against CFA-induced osteoarthritic inflammation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study evaluating the protective effects of this compound against IL-1β-induced rat primary chondrocytes and complete Freund’s adjuvant (CFA)-induced osteoarthritic inflammation in rats, this compound significantly reverted the levels of lipid peroxidation and enhanced the activities of SOD, GPx, and CAT enzymes against IL-1β and CFA-induced oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a derivative of azulene, which is biosynthesized from the sesquiterpene matricin

Preparation Methods

Synthetic Routes and Reaction Conditions: Chamazulene can be synthesized through the thermal degradation of matricin, a sesquiterpene lactone found in chamomile. During the distillation process, matricin undergoes decarboxylation to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of chamomile essential oil followed by purification using preparative high-performance liquid chromatography (HPLC). The chamomile blue oil is diluted in a mixture of methanol and water, and the this compound is separated and purified through HPLC .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chamazulene has a wide range of scientific research applications due to its unique chemical properties:

Comparison with Similar Compounds

  • Azulene
  • Guaiazulene

Chamazulene stands out among its analogs due to its potent biological activities and its role in traditional and modern medicine.

Properties

IUPAC Name

7-ethyl-1,4-dimethylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGJIOMUZAGVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200939
Record name Chamazulene
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URL https://comptox.epa.gov/dashboard/DTXSID70200939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,4-Dimethyl-7-ethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159.00 °C. @ 11.00 mm Hg
Record name 1,4-Dimethyl-7-ethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

529-05-5
Record name Chamazulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-05-5
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Record name Chamazulene
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Record name Chamazulene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15931
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Record name Chamazulene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-1,4-dimethylazulene
Source European Chemicals Agency (ECHA)
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Record name CHAMAZULENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1,4-Dimethyl-7-ethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name 1,4-Dimethyl-7-ethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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